2-(4-Bromophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
2-(4-Bromophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a pyrazolo[1,5-c][1,3]benzoxazine core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be achieved through multi-step organic reactions. Typically, the synthesis involves:
Formation of the pyrazole ring: This can be done by reacting hydrazine with an appropriate diketone.
Benzoxazine ring formation: This step involves the cyclization of an ortho-aminophenol with formaldehyde and an appropriate phenol derivative.
Substitution reactions:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially for modifying the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield fully saturated rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Bromophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.
Industry
In the industry, such compounds can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets could include proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 5-(4-Isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
The uniqueness of 2-(4-Bromophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C25H23BrN2O |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H23BrN2O/c1-16(2)17-7-9-19(10-8-17)25-28-23(21-5-3-4-6-24(21)29-25)15-22(27-28)18-11-13-20(26)14-12-18/h3-14,16,23,25H,15H2,1-2H3 |
InChI Key |
LYPPIHPRQAFBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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